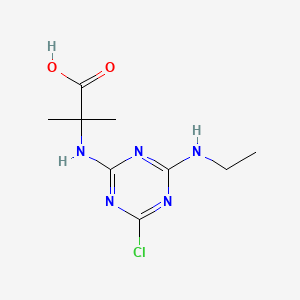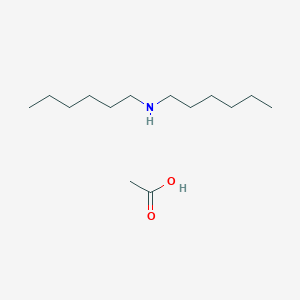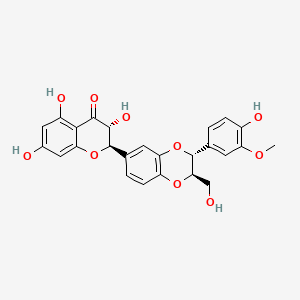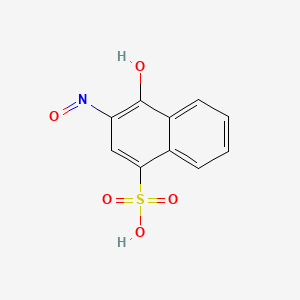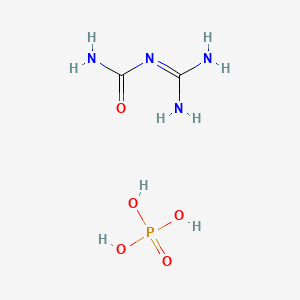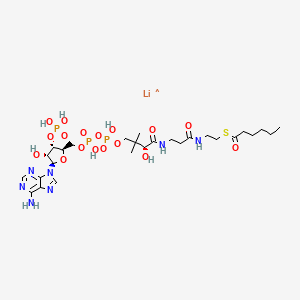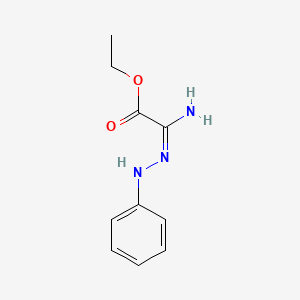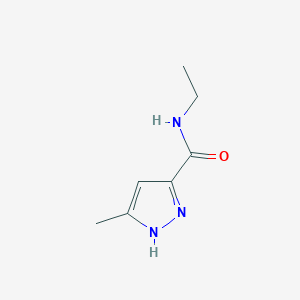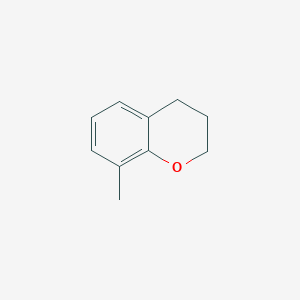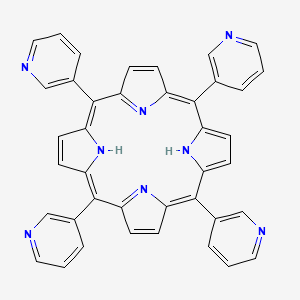
Tetra(3-pyridyl)porphyrin
描述
Tetra(3-pyridyl)porphyrin is a macrocyclic compound consisting of four pyrrole subunits interconnected via methine bridges, with pyridyl groups attached at the meso positions. This compound is known for its aromaticity and stability, making it a significant molecule in various scientific fields .
作用机制
Target of Action
Tetra(3-pyridyl)porphyrin, also known as meso-Tetra-3’-pyridylporphyrin, is a type of porphyrin that has been shown to interact with DNA . Specifically, it has been found to bind to G-quadruplex structures in DNA , which are involved in various biological processes such as replication and transcription.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes with DNA . This binding can lead to changes in the structure of the DNA, such as the partial unfolding of the G-quadruplex structure . This interaction can potentially affect the function of the DNA and its associated biological processes.
Pharmacokinetics
It is known that porphyrins in general have unique characteristics such as intense adsorption bands in the visible region and redox properties, which can be tuned by substituent exchange . These properties could potentially influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with DNA. For instance, the binding of this compound to G-quadruplex structures could potentially affect the stability of these structures , which could in turn influence DNA function and associated cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the coordination to metal ions can further improve their biological and catalytic capabilities . Additionally, the acidic environment has been shown to affect the synthesis of this compound .
生化分析
Biochemical Properties
Tetra(3-pyridyl)porphyrin plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve hydrogen bonding, π-π stacking, and electrostatic interactions . The molecular orbital energies of this compound have been found to be lowered due to the substitution of pyridyl .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to disrupt redox regulation, impairing cellular signaling and behavioral outcomes .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The energy gap between HUMO and LUMO remains unchanged, indicating a stable molecular structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Tetra(3-pyridyl)porphyrin can be synthesized using the Adler method, which involves the condensation of pyrrole with aldehydes in the presence of acidic ionic liquids. The reaction typically occurs under reflux conditions in propionic acid, yielding the desired porphyrin compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using acidic ionic liquids as catalytic media. This method not only enhances the yield but also allows for the reuse of the ionic liquids, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions: Tetra(3-pyridyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrins .
科学研究应用
Tetra(3-pyridyl)porphyrin has a wide range of applications in scientific research:
相似化合物的比较
Tetraphenylporphyrin: Similar in structure but with phenyl groups instead of pyridyl groups.
Tetrapropylporphyrin: Contains propyl groups at the meso positions.
Octaethylporphyrin: Features ethyl groups attached to the porphyrin ring.
Uniqueness: Tetra(3-pyridyl)porphyrin is unique due to the presence of pyridyl groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high reactivity and stability .
属性
IUPAC Name |
5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPUYJFADMBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40882-83-5 | |
| Record name | Tetra(3-pyridyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetra(3-pyridyl)porphyrin (T3PyP) is a porphyrin molecule with four 3-pyridyl groups attached to the meso positions of the porphyrin ring. [, , , , , , , , , , , , , , , , , , , ] The molecular formula of T3PyP is C40H26N8. [] While the exact molecular weight is not specified in the provided abstracts, it can be calculated from the molecular formula. Spectroscopic data, including UV/Vis, fluorescence, and NMR, have been used to characterize T3PyP and its derivatives. [, , ] For instance, a study observed a red shift in the infrared spectrum of T3PyP compared to meso-tetraphenylporphyrin (TPP). []
A: The 3-pyridyl substituents of T3PyP play a crucial role in its supramolecular reactivity. They provide coordination sites for metal ions and can engage in hydrogen bonding interactions. [] This versatility enables T3PyP to form a diverse range of architectures, including two-dimensional and three-dimensional coordination polymers with metal ions like cobalt, cadmium, copper, and manganese. []
A: T3PyP acts as a tetradentate ligand due to the four pyridyl nitrogen atoms available for coordination. [] For example, hydrothermal reactions with cobalt ions result in metalation of the porphyrin core, forming CoT3PyP units. [] These units can then self-assemble into two-dimensional polymeric arrays through coordination between the cobalt centers and pyridyl groups. [] Similarly, cadmium ions can bridge T3PyP units via the pyridyl groups, leading to the formation of three-dimensional framework solids. [] The specific arrangement and dimensionality of these polymers depend on factors like the metal ion, counterions, and reaction conditions.
A: Studies have shown that the type of acid (HX) used to protonate T3PyP significantly influences its aggregation behavior in solutions like dichloromethane. [] The size and nature of the counteranion (X-) affect the protonation and aggregation pathways. [] For instance, bulky counteranions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB-) lead to the formation of tetraprotonated ion pairs without subsequent aggregation. [] In contrast, smaller counteranions can participate in hydrogen bonding and electrostatic interactions, promoting the formation of J-aggregates. []
A: T3PyP has shown promising results in the field of photovoltaics. When used in an organic p-n junction photovoltaic cell with phthalocyaninatozinc (II) (ZnPc), T3PyP acted as the n-type semiconductor. [] The cell exhibited strong spectral sensitization, particularly at 430 nm, and achieved an energy conversion efficiency of approximately 2%. []
A: Research has explored the interaction of T3PyP with various nanoparticles, including colloidal CdSe and InP/ZnS quantum dots (QDs). [, , , , , , ] Computer simulations have been employed to understand the adsorption behavior of T3PyP on the surface of CdSe QDs. [] Studies have also investigated the potential for Förster resonance energy transfer (FRET) between T3PyP and QDs. [, , ] These hybrid nanostructures have implications for developing light-harvesting systems and other optoelectronic devices.
A: Yes, researchers have explored the synthesis and properties of polynuclear T3PyP derivatives. [] By connecting multiple T3PyP units, they aim to develop materials with enhanced light-harvesting capabilities and potential applications in areas like artificial photosynthesis.
A: While not directly addressed in the provided abstracts, one study investigates the use of a T3PyP derivative as a component of a ruthenium-based complex for potential cancer therapy. [] This conjugate aimed to combine the chemotherapeutic properties of ruthenium with the photosensitizing abilities of porphyrins for photodynamic therapy. [] Although in vitro studies showed promise, in vivo efficacy was limited, suggesting the need for further optimization of the therapeutic approach. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


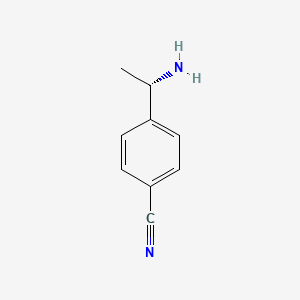
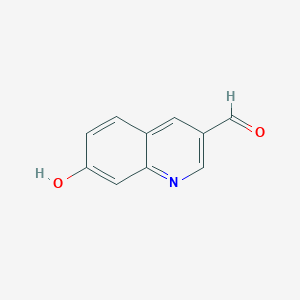
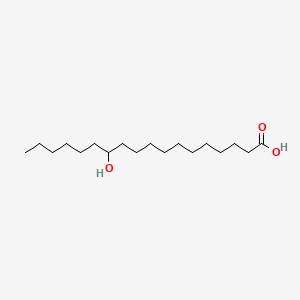
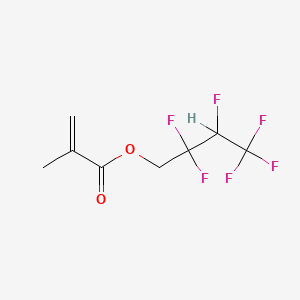
![Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3028865.png)
